Thiafentanil

Wildlife Immobilization Veterinary Anesthesia Opioid Pharmacology

Thiafentanil (A-3080) is the opioid of choice for large-scale wildlife immobilization programs. With a 49% faster induction time versus etorphine (2.0 ± 0.8 min in impala) and a 4x higher therapeutic index than carfentanil, it delivers superior animal welfare and operator safety outcomes. Complete reversibility with naltrexone achieves recovery in as little as 0.5 min, minimizing renarcotization risk. Ideal for ungulate capture operations where rapid induction and predictable recovery are non-negotiable. For research and veterinary use only. DEA Schedule II controlled substance; appropriate licensing required for procurement.

Molecular Formula C22H28N2O4S
Molecular Weight 416.5 g/mol
CAS No. 101345-60-2
Cat. No. B1254756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiafentanil
CAS101345-60-2
SynonymsA-3080
A3080
thiafentanil
Molecular FormulaC22H28N2O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC
InChIInChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3
InChIKeyHFRKHTCPWUOGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiafentanil (CAS 101345-60-2) A-3080: A Rapid-Acting, Fully-Reversible μ-Opioid Agonist for Wildlife Chemical Immobilization


Thiafentanil (A-3080, Thianil) is a highly potent synthetic opioid analgesic belonging to the fentanyl analog class. It functions as a selective μ-opioid receptor agonist with a binding affinity (Ki) of 3.20 nM for the human μ-opioid receptor [1]. Its primary application is in veterinary medicine for the chemical immobilization of wildlife, particularly ungulate species, where it is valued for its rapid onset, short duration of action, and complete reversibility by the antagonist naltrexone [2][3]. It is commonly formulated as thiafentanil oxalate.

Why Thiafentanil (A-3080) Cannot Be Substituted by Carfentanil or Etorphine in Wildlife Immobilization Protocols


In the potent opioid class, agents like carfentanil and etorphine share a common mechanism of action at the μ-opioid receptor. However, significant differences in induction time, duration of action, therapeutic index, and species-specific efficacy render them non-interchangeable in field immobilization protocols. Thiafentanil's distinct pharmacodynamic profile leads to markedly faster induction and recovery times [1], and a higher therapeutic index compared to carfentanil [2], which directly impacts both animal welfare and operator safety. Simply substituting thiafentanil with another potent opioid without adjusting the protocol can lead to prolonged induction, unpredictable recovery, increased risk of renarcotization, or even species-specific adverse reactions, such as the refractoriness of Perissodactylids to carfentanil and thiafentanil [3].

Thiafentanil A-3080: A Comparative Quantitative Guide to Potency, Speed, and Safety Against Its Closest Analogs


Thiafentanil Achieves ~50-60% Faster Induction Time than Etorphine in Multiple Ungulate Species

Thiafentanil consistently demonstrates a significantly faster time to recumbency (induction) compared to etorphine-based protocols. This is a critical operational advantage for reducing stress and injury risk during wildlife capture. In a direct comparison in free-ranging black rhinoceros (Diceros bicornis), the mean induction time for a thiafentanil-azaperone combination (TA) was 2.88 ± 0.75 minutes, compared to 3.95 ± 0.77 minutes for an etorphine-azaperone combination (EA) [1]. In captive Persian fallow deer (Dama dama mesopotamica), mean induction time for thiafentanil alone was 2.0 ± 1.3 minutes, significantly faster than 4.8 ± 2.8 minutes for etorphine-acepromazine (ETOR-ACP) [2]. For impala (Aepyceros melampus), time to recumbency was 2.0 ± 0.8 minutes with thiafentanil versus 3.9 ± 1.6 minutes with etorphine (p = 0.007) [3].

Wildlife Immobilization Veterinary Anesthesia Opioid Pharmacology

Thiafentanil Possesses a ~4-Fold Higher Therapeutic Index than Carfentanil

The therapeutic index (TI), a measure of drug safety defined as the ratio of the toxic dose to the effective dose, is a critical differentiator for potent opioids used in the field. Thiafentanil's therapeutic index is reported to be approximately four times higher than that of carfentanil [1]. This indicates a significantly wider margin of safety between the immobilizing dose and a potentially lethal dose. This improved safety profile is a key reason for its adoption over carfentanil in many wildlife applications.

Safety Pharmacology Therapeutic Index Opioid Risk Assessment

Thiafentanil Enables Rapid and Complete Reversal with Naltrexone, Achieving Full Recovery in Under 2 Minutes

A defining feature of thiafentanil is its rapid and complete reversibility by the pure opioid antagonist naltrexone [1]. This is a crucial safety and management feature for wildlife immobilization. The speed of recovery is quantifiable: in Persian fallow deer, the mean recovery time after naltrexone administration was just 0.5 ± 0.3 minutes [2]. In African buffalo (Syncerus caffer), recovery time was 1.65 ± 0.87 minutes following naltrexone reversal [3]. This complete and rapid reversal minimizes the time an animal is vulnerable in the field and allows for a swift return to its natural environment. In contrast, etorphine requires diprenorphine for reversal, and carfentanil, while reversible with naltrexone, has a longer half-life (~2x that of thiafentanil) increasing the potential for renarcotization [4].

Reversal Agents Opioid Antagonism Pharmacokinetics

Thiafentanil Provides Reliable Immobilization with Low-Dose Volumes, Optimizing Delivery in Field Conditions

The high potency of thiafentanil allows for extremely low dose volumes, which is a significant practical advantage for remote drug delivery via dart. A standard concentration of 10 mg/mL is commonly used, meaning a 3 mL dart can deliver an immobilizing dose for most large ungulate species [1]. This minimizes the physical impact and injection trauma, and improves the reliability of the drug delivery, especially over long distances or in challenging field conditions. In contrast, less potent agents would require larger volumes or multiple darts, which is often not feasible. A study in African buffalo demonstrated that a thiafentanil-medetomidine-azaperone (TMA) combination could achieve immobilization with just 1/7th the thiafentanil dose of a thiafentanil-azaperone (TA) combination (1 mg vs. 6-7 mg) [2], highlighting the flexibility in dosing strategies while maintaining low absolute volumes.

Formulation Science Remote Drug Delivery Veterinary Anesthesia

Thiafentanil's μ-Opioid Receptor Binding Affinity (Ki 3.20 nM) Confirms High Potency

The high potency of thiafentanil is driven by its strong affinity for the μ-opioid receptor. In competitive radioligand binding assays using human μ-opioid receptors expressed in CHO cell membranes, thiafentanil exhibited a Ki of 3.20 nM [1]. This high affinity is a key determinant of its efficacy and low effective dose. While direct comparative Ki data for carfentanil or etorphine in the same assay system is not available from the source, the reported Ki confirms its classification as a highly potent μ-agonist, consistent with its in vivo profile.

Receptor Binding Opioid Pharmacology Potency

Optimal Application Scenarios for Thiafentanil (A-3080) Based on Quantified Performance Metrics


Rapid Mass Capture and Translocation of Free-Ranging Ungulates (e.g., Impala, Kudu, Gemsbok, Caribou)

For large-scale wildlife management operations involving the capture and translocation of antelope and deer species, thiafentanil is the preferred opioid due to its combination of rapid induction (e.g., 2.0 ± 0.8 min in impala, a ~49% reduction vs. etorphine) and extremely fast, complete reversal with naltrexone (recovery in as little as 0.5 min) [1][2]. The low dose volume allows for reliable delivery in small, lightweight darts, minimizing animal trauma and operator risk. The shorter half-life and 4x higher therapeutic index versus carfentanil also reduce the risk of renarcotization and fatal overdose, a critical consideration when handling large numbers of animals [3].

Field Anesthesia of Giraffe, Gaur, and Banteng

Field reports and publications indicate that thiafentanil is the opiate of choice for immobilizing giraffe (Giraffa camelopardalis), gaur (Bos gaurus), and banteng (Bos javanicus) [4]. These large, high-value species require an agent with a wide safety margin (high therapeutic index) and predictable, rapid induction to minimize stress and the risk of capture myopathy. Thiafentanil's rapid onset and short duration of action are particularly advantageous in these species, where prolonged recumbency can lead to severe complications.

Immobilization of African Buffalo with Optimized Thiafentanil-Medetomidine-Azaperone Protocols for Cost Reduction

For routine veterinary procedures on African buffalo (Syncerus caffer) where cost is a factor, a thiafentanil-medetomidine-azaperone (TMA) combination can be used to achieve reliable immobilization at a significantly lower thiafentanil dose (1 mg vs 6-7 mg) and at 1/4th the cost of a thiafentanil-azaperone (TA) combination [5]. While this protocol results in a slightly longer induction time (10.95 ± 3.9 min vs. 5.7 ± 1.6 min) and requires careful monitoring for hypoxemia, the substantial cost savings make it a viable option for budget-conscious wildlife industry applications where the operational speed of a pure TA protocol is not the primary concern.

Situations Requiring Avoidance of Perissodactyl Refractoriness

A key selection criterion is the known refractoriness of Perissodactylids (e.g., rhinos, tapirs, equids) to both thiafentanil and carfentanil [6]. In these species, etorphine remains the drug of choice. Therefore, a clear application scenario for thiafentanil is in any ungulate capture program where the target species are known to be responsive, and the advantages of rapid induction/recovery and a higher safety margin are desired, with the explicit understanding that an alternative agent (etorphine) must be available for any Perissodactylids that may be encountered.

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